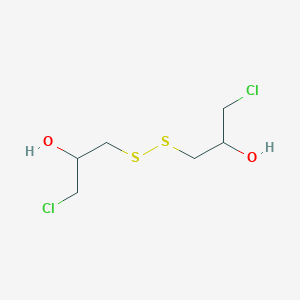

1,1'-Disulfanediylbis(3-chloropropan-2-ol)

カタログ番号 B8625323

Key on ui cas rn:

5521-80-2

分子量: 251.2 g/mol

InChIキー: FLRNMYGRTLNEOW-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

Patent

US09372281B2

Procedure details

Epichlorohydrin (5563 g, 60.12 mol) and methanol (2500 g) were put into a 10-liter reactor. The reaction temperature was adjusted to 5° C. When the reaction temperature reached 5° C., sodium hydroxide (50% aq., 5 g) was added to the mixture. NaSH.xH2O (70% NaSH, 3660 g, 45.75 mol), methanol (1000 g) and water (500 g) were completely dissolved with stirring in another 10-liter reactor, and hydrochloric acid was slowly added dropwise thereto to generate hydrogen sulfide gas. The hydrogen sulfide gas was added to the epichlorohydrin solution to obtain 3-chloro-2-hydroxy-propane-1-thiol. The reaction was stopped when epichlorohydrin disappeared completely and 3-chloro-2-hydroxy-propane-1-thiol was formed, which was confirmed by GC. The reaction mixture was distilled under reduced pressure to obtain 6550 g of 3-chloro-2-hydroxy-propane-1-thiol. The 3-chloro-2-hydroxy-propane-1-thiol (1500 g, 11.85 mol) and methanol (1500 g) were put into a reactor. The mixture was cooled to 10° C., and then 35% hydrogen peroxide (575.61 g, 5.92 mol) was slowly added thereto dropwise, affording bis(3-chloro-2-hydroxypropyl)disulfide (BCPDS).

Identifiers

|

REACTION_CXSMILES

|

[Cl:1][CH2:2][CH:3]([OH:6])[CH2:4][SH:5].OO>CO>[Cl:1][CH2:2][CH:3]([OH:6])[CH2:4][S:5][S:5][CH2:4][CH:3]([OH:6])[CH2:2][Cl:1]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

1500 g

|

|

Type

|

reactant

|

|

Smiles

|

ClCC(CS)O

|

|

Name

|

|

|

Quantity

|

1500 g

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Step Two

|

Name

|

|

|

Quantity

|

575.61 g

|

|

Type

|

reactant

|

|

Smiles

|

OO

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

10 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClCC(CSSCC(CCl)O)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |